![molecular formula C13H14N2O4S2 B2487935 ethyl 3-hydroxy-6,7-dimethyl-5-oxo-4-hydro-2H-1,3-thiazolidino[3,2-a]thiopheno [2,3-d]pyrimidine-3-carboxylate CAS No. 446278-65-5](/img/structure/B2487935.png)
ethyl 3-hydroxy-6,7-dimethyl-5-oxo-4-hydro-2H-1,3-thiazolidino[3,2-a]thiopheno [2,3-d]pyrimidine-3-carboxylate
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Description
Ethyl 3-hydroxy-6,7-dimethyl-5-oxo-4-hydro-2H-1,3-thiazolidino[3,2-a]thiopheno [2,3-d]pyrimidine-3-carboxylate is a useful research compound. Its molecular formula is C13H14N2O4S2 and its molecular weight is 326.39. The purity is usually 95%.
BenchChem offers high-quality ethyl 3-hydroxy-6,7-dimethyl-5-oxo-4-hydro-2H-1,3-thiazolidino[3,2-a]thiopheno [2,3-d]pyrimidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 3-hydroxy-6,7-dimethyl-5-oxo-4-hydro-2H-1,3-thiazolidino[3,2-a]thiopheno [2,3-d]pyrimidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Indole Derivatives and Their Biological Significance
Indoles are a significant class of heterocyclic compounds found in natural products, drugs, and biologically active molecules. Their versatile properties make them attractive for various applications. Let’s explore some key areas where indole derivatives, including our compound of interest, play a vital role:
Cancer Treatment: Indole derivatives have gained attention as potential anti-cancer agents. Their ability to inhibit cancer cell growth and induce apoptosis makes them promising candidates for cancer therapy. Researchers have explored the synthesis and biological evaluation of indole-based compounds for targeting specific cancer types .
Anti-Infective Agents: Indole derivatives exhibit antimicrobial properties, making them valuable in combating infections caused by bacteria, fungi, and other pathogens. Our compound’s structural features may contribute to its anti-infective potential. For instance, it could be investigated for its efficacy against microbial infections in humans .
Anti-HIV Activity: Some indole derivatives have shown anti-HIV-1 activity. Researchers have synthesized novel indolyl and oxochromenyl xanthenone derivatives and studied their molecular docking as potential anti-HIV agents .
properties
IUPAC Name |
ethyl 12-hydroxy-4,5-dimethyl-2-oxo-6,10-dithia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-triene-12-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S2/c1-4-19-11(17)13(18)5-20-12-14-9-8(10(16)15(12)13)6(2)7(3)21-9/h18H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJLCEVPQYDPPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CSC2=NC3=C(C(=C(S3)C)C)C(=O)N21)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-hydroxy-6,7-dimethyl-5-oxo-4-hydro-2H-1,3-thiazolidino[3,2-a]thiopheno [2,3-d]pyrimidine-3-carboxylate |
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